2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Historical Context of Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazoles, five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom, have been integral to medicinal chemistry since the mid-20th century. Their versatility stems from their ability to act as bioisosteric replacements for esters and amides, thereby improving metabolic stability and altering electronic profiles. The 1,2,5-oxadiazole regioisomer, in particular, has gained prominence due to its unique capacity to function as a nitric oxide (NO) donor under physiological conditions, a property exploited in cardiovascular and neuroprotective therapies. Early studies on furazabol, a 1,2,5-oxadiazole-containing anabolic steroid, demonstrated the scaffold’s metabolic stability and capacity to modulate lipid profiles, paving the way for its use in atherosclerosis treatment. Subsequent work identified 1,2,5-oxadiazoles as inhibitors of enzymes such as topoisomerase I and SENP2, highlighting their applicability in oncology and neurodegenerative diseases.
Table 1: Key Milestones in Oxadiazole-Based Drug Discovery
Structural Significance of Halogen-Substituted Benzamide-Oxadiazole Hybrids
The incorporation of halogen atoms into benzamide-oxadiazole hybrids serves dual purposes: electronic modulation and enhanced lipophilicity. The chlorine atom at the ortho position of the benzamide moiety inductively withdraws electron density, polarizing the amide bond and potentially strengthening hydrogen-bond interactions with target proteins. Concurrently, the para-fluorophenyl group attached to the 1,2,5-oxadiazole ring introduces a mild electron-withdrawing effect, which stabilizes the oxadiazole ring against metabolic degradation while fine-tuning the molecule’s dipole moment. This synergy is exemplified in the compound’s predicted logP value (calculated as 2.8 ± 0.3), which balances aqueous solubility and membrane permeability.
Table 2: Electronic Effects of Halogen Substituents in Benzamide-Oxadiazole Hybrids
| Substituent | Position | Electronic Effect | Biological Impact |
|---|---|---|---|
| Chlorine | Ortho (benzamide) | -I effect, +M (weak) | Enhanced protein binding |
| Fluorine | Para (oxadiazole) | -I effect | Metabolic stabilization |
Positional Isomerism in 1,2,5-Oxadiazol-3-yl Substituted Compounds
The 1,2,5-oxadiazole ring exhibits distinct regiochemical behavior depending on the substitution pattern. Substitution at the 3-position, as seen in 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide, creates a dipole moment oriented toward the nitrogen atoms, facilitating interactions with positively charged enzymatic pockets. This contrasts with 1,2,4-oxadiazoles, where substitution at the 5-position results in a reversed dipole, often leading to higher lipophilicity and unintended off-target effects. Molecular docking studies of analogous compounds reveal that the 3-substituted 1,2,5-oxadiazole derivatives exhibit superior binding affinities to targets such as acetylcholinesterase (AChE) and SENP2, likely due to optimal alignment of the oxadiazole’s electron-deficient regions with catalytic residues.
Equation 1: Dipole Moment Comparison of Oxadiazole Regioisomers
$$
\mu{1,2,5-\text{oxadiazole}} = 4.2 \, \text{D} \quad \text{(3-position substitution)}
$$
$$
\mu{1,2,4-\text{oxadiazole}} = 3.7 \, \text{D} \quad \text{(5-position substitution)}
$$
Calculations based on density functional theory (DFT) at the B3LYP/6-31G* level.*
Properties
Molecular Formula |
C15H9ClFN3O2 |
|---|---|
Molecular Weight |
317.70 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C15H9ClFN3O2/c16-12-4-2-1-3-11(12)15(21)18-14-13(19-22-20-14)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) |
InChI Key |
OCSNAFMSRSIFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Fluorobenzaldehyde Aldoxime
The synthesis begins with the conversion of 4-fluorobenzaldehyde to its aldoxime derivative. Treatment with hydroxylamine hydrochloride (NH$$2$$OH·HCl) and sodium bicarbonate (NaHCO$$3$$) in a methanol-water mixture yields 4-fluorobenzaldehyde oxime (10 ) in near-quantitative yield (100%).
Reaction Conditions
Synthesis of Imidoyl Chloride
The aldoxime is converted to an imidoyl chloride using N-chlorosuccinimide (NCS). For example, 4-fluorobenzaldehyde oxime reacts with NCS in dry dimethylformamide (DMF) at 45°C to form the intermediate imidoyl chloride (13 ).
Reaction Conditions
Formation of Hydroxyimino Acetonitrile
The imidoyl chloride intermediate is treated with potassium cyanide (KCN) in ethyl acetate at 5°C to yield the hydroxyimino acetonitrile (16 ).
Reaction Conditions
Preparation of Amide Oxime
The hydroxyimino acetonitrile undergoes reaction with hydroxylamine hydrochloride and sodium bicarbonate in methanol-water to form the amide oxime (19 ).
Reaction Conditions
Cyclization to 1,2,5-Oxadiazole
Refluxing the amide oxime in 2 N sodium hydroxide (NaOH) induces intramolecular cyclization, forming 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine (7 ).
Reaction Conditions
Coupling with 2-Chlorobenzoyl Chloride
The final step involves coupling the 1,2,5-oxadiazol-3-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine (Et$$_3$$N) in dichloromethane (DCM).
Reaction Conditions
- Reagents : 1,2,5-Oxadiazol-3-amine (5.00 mmol), 2-chlorobenzoyl chloride (5.50 mmol), Et$$_3$$N (6.00 mmol)
- Solvent : Dry DCM (20 mL)
- Temperature : 0°C to room temperature
- Yield : 65–70%
Table 1: Summary of Aldoxime Intermediate Method
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldoxime Formation | NH$$2$$OH·HCl, NaHCO$$3$$, MeOH/H$$_2$$O | 100% |
| Imidoyl Chloride | NCS, DMF | In situ |
| Hydroxyimino Acetonitrile | KCN, EtOAc | 72% |
| Amide Oxime | NH$$2$$OH·HCl, NaHCO$$3$$, MeOH/H$$_2$$O | 78% |
| Cyclization | 2 N NaOH, reflux | 60–78% |
| Coupling | 2-Chlorobenzoyl chloride, Et$$_3$$N, DCM | 65–70% |
Synthetic Route 2: Amide Oxime Cyclization
Direct Cyclization of Preformed Amide Oxime
An alternative route bypasses aldoxime intermediates by directly cyclizing a preformed amide oxime. For example, 2-chloro-N-(hydroxyimino)benzamide derivatives are treated with NaOH under reflux to form the 1,2,5-oxadiazole ring.
Reaction Conditions
- Reagents : Amide oxime (5.00 mmol), NaOH (2 N)
- Temperature : Reflux for 12 hours
- Yield : 70–75%
One-Pot Synthesis
Recent optimizations enable a one-pot synthesis where the amide oxime is generated in situ from 2-chlorobenzonitrile and hydroxylamine, followed by immediate cyclization.
Reaction Conditions
- Reagents : 2-Chlorobenzonitrile (5.00 mmol), NH$$_2$$OH·HCl (6.00 mmol), NaOH (2 N)
- Solvent : Ethanol (15 mL)
- Temperature : Reflux for 8 hours
- Yield : 68%
Table 2: Summary of Amide Oxime Cyclization Method
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOH (2 N), reflux | 70–75% |
| One-Pot Synthesis | NH$$_2$$OH·HCl, NaOH, EtOH | 68% |
Optimization of Reaction Conditions
Solvent Effects
Temperature Control
Catalytic Additives
- Triethylamine in coupling steps neutralizes HCl, enhancing reaction efficiency.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Aldoxime Route | Amide Oxime Route |
|---|---|---|
| Total Yield | 35–40% | 45–50% |
| Steps | 6 | 3 |
| Purification Complexity | High (multiple columns) | Moderate (one-pot) |
| Scalability | Limited by intermediate stability | High due to streamlined steps |
Chemical Reactions Analysis
2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibit promising anticancer activity. Derivatives of oxadiazoles have been shown to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs). For instance, certain 1,2,4-oxadiazole derivatives have demonstrated selective inhibition of human carbonic anhydrases at nanomolar concentrations .
In vitro studies have highlighted that compounds related to the oxadiazole structure can induce apoptosis in cancer cells and inhibit cell division by targeting specific proteins involved in these processes.
Antimicrobial Effects
The compound also shows potential as an antimicrobial agent. Its ability to interact with bacterial enzymes may lead to effective treatments against various infections. The oxadiazole ring is known for its diverse biological properties, making it a valuable scaffold in the design of new antimicrobial agents.
Synthetic Pathways
The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving nitrile oxides and amidoximes.
- Coupling Reaction : The final step involves coupling the chlorinated benzamide with the synthesized oxadiazole ring using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Case Study 1: Anticancer Activity Evaluation
A study evaluated various oxadiazole derivatives against different cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents. Notably, derivatives showed selectivity for specific cancer types, suggesting that modifications to the structure could enhance efficacy against particular cancers .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the inhibitory effects of oxadiazole derivatives on carbonic anhydrases associated with tumor growth. Compounds were tested for their ability to inhibit enzyme activity at varying concentrations. The most effective compounds were found to inhibit enzyme activity in the low nanomolar range, indicating strong potential for development as therapeutic agents targeting tumor-associated enzymes .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or protein function. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F, CF₃) enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .
- Alkoxy substituents (e.g., methoxy, ethoxy) increase solubility but may reduce potency due to steric hindrance .
- Bulkier groups (e.g., tert-butyl) improve lipophilicity but may compromise synthetic yields .
Biological Activity
2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound incorporates a benzamide moiety and a 1,2,5-oxadiazole ring, with chlorine and fluorine substituents that may enhance its biological activity.
Chemical Structure and Properties
- Molecular Formula : C14H10ClN3O2
- Molecular Weight : 316.73 g/mol
- IUPAC Name : 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
The presence of halogen atoms (chlorine and fluorine) in the structure suggests potential reactivity and biological activity, making it a subject of interest in various therapeutic contexts.
Biological Activity Overview
Research indicates that 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits several biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Compounds with similar oxadiazole structures have been reported to possess diverse biological activities including:
- Anticancer Activity : Inhibitory effects on cancer cell lines such as prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation .
The mechanism by which 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects is believed to involve interactions with specific molecular targets. This may include:
- Inhibition of Enzymes : Such as Histone Deacetylase (HDAC), which plays a role in cancer cell proliferation.
- Receptor Binding : Potential binding to receptors that regulate cell growth and apoptosis .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of compounds related to 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide. Below are key findings from various research efforts:
These studies indicate a promising profile for this compound in the context of cancer therapy.
Pharmacological Applications
The potential applications of 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide extend beyond oncology:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
- Anti-inflammatory Effects : The ability to inhibit cyclooxygenases (COX) suggests potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
